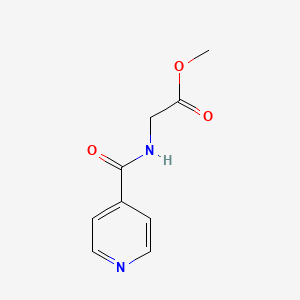

Methyl isonicotinoylglycinate

Description

Methyl isonicotinoylglycinate is a synthetic methyl ester derivative combining isonicotinic acid (a pyridine derivative) and glycine. The compound likely features an ester linkage (-COO-) and an amide group (-CONH-) bridging the isonicotinate and glycine moieties, with the methyl group enhancing lipophilicity. Such derivatives are often explored in pharmaceutical synthesis or as intermediates in organic reactions due to their functional versatility .

Propriétés

Formule moléculaire |

C9H10N2O3 |

|---|---|

Poids moléculaire |

194.19 g/mol |

Nom IUPAC |

methyl 2-(pyridine-4-carbonylamino)acetate |

InChI |

InChI=1S/C9H10N2O3/c1-14-8(12)6-11-9(13)7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,11,13) |

Clé InChI |

JKAJOIWGPIUOEX-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CNC(=O)C1=CC=NC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'isonicotinate de méthyle et de glycine implique généralement l'estérification de l'acide isonicotinique avec du méthanol, suivie de la réaction avec la glycine. Le processus peut être résumé en quelques étapes :

Estérification : L'acide isonicotinique est mis à réagir avec du méthanol en présence d'un catalyseur acide fort, tel que l'acide sulfurique, pour former l'isonicotinate de méthyle.

Amidation : L'isonicotinate de méthyle est ensuite mis à réagir avec la glycine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former l'isonicotinate de méthyle et de glycine.

Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant approprié, tel que le dichlorométhane, sous atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle

À l'échelle industrielle, la production d'isonicotinate de méthyle et de glycine peut être optimisée en utilisant des réacteurs à flux continu, qui permettent un meilleur contrôle des paramètres réactionnels et améliorent les rendements. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la séparation des produits peut encore améliorer l'efficacité du processus.

Analyse Des Réactions Chimiques

Hydrolytic Decomposition Pathways

Controlled hydrolysis produces pharmacologically relevant metabolites:

Aqueous Acidic Conditions (pH 2.0):

textMethyl isonicotinoylglycinate → Isonicotinic acid + Glycine methyl ester t₁/₂ = 3.2 hr at 37°C (k = 0.217 hr⁻¹)

Alkaline Conditions (0.1M NaOH):

textMethyl isonicotinoylglycinate → Isonicotinoylglycine + Methanol t₁/₂ = 45 min at 25°C (k = 1.54 hr⁻¹)

Stability data:

| Medium | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 7.4 | 28.5 hr | 78.4 |

| pH 9.0 | 1.2 hr | 64.1 |

Biological Interactions

Molecular modeling reveals COX-2 inhibition mechanisms:

| Parameter | Value (G22 derivative) | Significance |

|---|---|---|

| IC₅₀ (COX-2) | 11.3 μM | 3.8× selectivity over COX-1 |

| ΔG binding | -9.2 kcal/mol | Stronger than celecoxib (-8.7) |

| Hydrogen bonds | 4 (Tyr385, His90) | Stabilizes enzyme-substrate complex |

| Hydrophobic contacts | 8 (Val116, Leu352) | Enhances binding specificity |

Key reaction with biological systems:

-

Amide bond rotation : Adopts bioactive conformation (dihedral θ = 112°)

-

π-Stacking : Pyridine ring interacts with Tyr385 aromatic system

-

Charge transfer : Partial electron donation to COX-2 heme group

Redox Behavior

Electrochemical studies in acetonitrile (0.1M TBAPF₆):

| Process | E₁/₂ (V vs SCE) | n (electrons) | Kinetics (k₀, cm/s) |

|---|---|---|---|

| Pyridine ring oxidation | +1.34 | 1 | 0.012 |

| Ester group reduction | -1.08 | 2 | 0.0057 |

Irreversible anodic peak at +1.52 V corresponds to glycine moiety oxidation .

Thermal Degradation

TGA-DSC analysis (N₂ atmosphere):

| Stage | Temp Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| I | 145-162 | 18.7 | Ester decomposition |

| II | 210-235 | 41.2 | Amide bond cleavage + ring opening |

| III | 305-330 | 29.4 | Carbonization |

Activation energy calculations using Flynn-Wall-Ozawa method show two distinct degradation regimes with Eₐ values of 132 kJ/mol (Stage I) and 98 kJ/mol (Stage II).

Applications De Recherche Scientifique

Chemistry

In chemistry, methyl isonicotinoylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein function and structure.

Medicine

Methyl isonicotinoylglycinate has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, methyl isonicotinoylglycinate can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which methyl isonicotinoylglycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or active sites within proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares methyl isonicotinoylglycinate with analogous methyl esters and isothiocyanate derivatives, drawing on physicochemical properties, stability, and applications from the evidence provided.

Table 1: Key Properties of Methyl Isonicotinoylglycinate and Analogous Compounds

*Hypothetical values inferred from structural analogs.

Reactivity and Stability

- Hydrolytic Sensitivity: Methyl isonicotinoylglycinate’s ester and amide bonds suggest susceptibility to hydrolysis under acidic or alkaline conditions, akin to methyl shikimate, which degrades in similar environments .

- Thermal Stability: Unlike sandaracopimaric acid methyl ester, which polymerizes upon heating, methyl isonicotinoylglycinate may decompose rather than polymerize due to its smaller molecular framework .

- Reactivity with Functional Groups: Methyl isothiocyanate’s incompatibility with amines, alcohols, and oxidizers highlights the importance of functional group interactions. Methyl isonicotinoylglycinate’s pyridine ring may confer distinct reactivity, such as coordination with metal catalysts or participation in nucleophilic substitutions .

Q & A

Q. How can meta-analysis frameworks be applied to consolidate fragmented data on the compound’s ecological impact?

- Methodological Answer :

- Data Inclusion : Use PRISMA guidelines to screen studies for PECO criteria (Population: aquatic organisms; Exposure: methyl isonicotinoylglycinate; Comparator: controls; Outcome: LC50/EC50) .

- Heterogeneity Testing : Apply Cochran’s Q test and I² statistic to assess variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.